Cas no 2757911-59-2 (2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate)

2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate is a specialized organic compound featuring a bromo-fluorophenyl moiety linked to a toluenesulfonate ester group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the sulfonate ester group offers versatility as a leaving group in nucleophilic substitution reactions. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, making it a reliable choice for researchers requiring precise functionalization in target-oriented synthesis.
2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate structure
2757911-59-2 structure
商品名:2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
CAS番号:2757911-59-2
MF:C15H14BrFO3S
メガワット:373.23726606369
CID:5930185
PubChem ID:165979037

2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
    • 2757911-59-2
    • EN300-37153110
    • 2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C15H14BrFO3S/c1-11-2-5-14(6-3-11)21(18,19)20-9-8-12-10-13(16)4-7-15(12)17/h2-7,10H,8-9H2,1H3
    • InChIKey: JQAVIIOCLBAJQY-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(=C1)CCOS(C1C=CC(C)=CC=1)(=O)=O)F

計算された属性

  • せいみつぶんしりょう: 371.98311g/mol
  • どういたいしつりょう: 371.98311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 51.8Ų

2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37153110-0.25g
2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
2757911-59-2 95.0%
0.25g
$513.0 2025-03-18
Enamine
EN300-37153110-0.1g
2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
2757911-59-2 95.0%
0.1g
$490.0 2025-03-18
Enamine
EN300-37153110-0.5g
2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
2757911-59-2 95.0%
0.5g
$535.0 2025-03-18
Enamine
EN300-37153110-0.05g
2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
2757911-59-2 95.0%
0.05g
$468.0 2025-03-18
Enamine
EN300-37153110-5.0g
2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
2757911-59-2 95.0%
5.0g
$1614.0 2025-03-18
Enamine
EN300-37153110-10.0g
2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
2757911-59-2 95.0%
10.0g
$2393.0 2025-03-18
Enamine
EN300-37153110-1.0g
2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
2757911-59-2 95.0%
1.0g
$557.0 2025-03-18
Enamine
EN300-37153110-2.5g
2-(5-bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate
2757911-59-2 95.0%
2.5g
$1089.0 2025-03-18

2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate 関連文献

2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonateに関する追加情報

Professional Introduction to 2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate (CAS No. 2757911-59-2)

2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate, with the CAS number 2757911-59-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonate esters, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both 5-bromo and 2-fluorophenyl substituents, along with the 4-methylbenzene-1-sulfonate moiety, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate have been extensively studied in recent years. The introduction of bromine and fluorine atoms into the aromatic ring system enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. Furthermore, the sulfonate group improves water solubility, which is crucial for formulating effective pharmaceuticals. These attributes have positioned this compound as a promising intermediate in the synthesis of novel therapeutic agents.

In the realm of medicinal chemistry, sulfonate esters have been extensively explored due to their ability to modulate various biological pathways. The 4-methylbenzene-1-sulfonate moiety, in particular, has been shown to exhibit inhibitory effects on certain enzymes and receptors, making it a valuable scaffold for designing drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases. Recent studies have highlighted the potential of this compound in inhibiting enzymes such as carbonic anhydrase, which is relevant in treating conditions like glaucoma and altitude sickness.

The incorporation of bromine and fluorine atoms in the aromatic ring not only enhances the compound's pharmacokinetic properties but also influences its interaction with biological targets. These halogenated aromatic systems are known to exhibit stronger binding affinities due to their ability to engage in halogen bonding and π-stacking interactions with proteins. This has led to increased interest in developing halogenated sulfonates as lead compounds for drug discovery.

Recent advancements in computational chemistry have further facilitated the optimization of 2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate. Molecular modeling studies have revealed that subtle modifications in the structure can significantly enhance its binding affinity to target proteins. These insights have guided synthetic chemists in designing more potent derivatives with improved pharmacological profiles. For instance, computational studies have suggested that introducing additional fluorine atoms or altering the orientation of the sulfonate group could enhance its efficacy as an inhibitor.

The pharmaceutical industry has shown particular interest in this compound due to its potential application in treating a variety of diseases. Preclinical studies have demonstrated that derivatives of 2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate exhibit promising anti-inflammatory and analgesic properties. These findings have prompted further investigation into its mechanism of action and potential clinical applications.

In conclusion, 2-(5-Bromo-2-fluorophenyl)ethyl 4-methylbenzene-1-sulfonate (CAS No. 2757911-59-2) is a versatile and highly functionalized organic compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for drug development, particularly in targeting neurological disorders and inflammatory conditions. Ongoing research continues to uncover new applications and optimize its pharmacological properties, positioning this compound as a cornerstone in modern medicinal chemistry.

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